4,4-Dimethyl-1-piperidinesulfonyl Chloride: A Comprehensive Technical Guide for Advanced Synthesis
4,4-Dimethyl-1-piperidinesulfonyl Chloride: A Comprehensive Technical Guide for Advanced Synthesis
Abstract
This technical guide provides an in-depth exploration of 4,4-Dimethyl-1-piperidinesulfonyl chloride (CAS No. 1037041-50-1), a versatile reagent for the synthesis of complex sulfonamides in the context of drug discovery and development. The unique structural feature of the gem-dimethyl group on the piperidine ring offers distinct advantages in modulating the physicochemical properties of resulting sulfonamides, making this building block of particular interest to medicinal chemists. This guide will cover the synthesis, core reactivity, detailed experimental protocols for sulfonamide formation, and the strategic application of this reagent in the design of novel therapeutic agents.
Introduction: The Strategic Advantage of the 4,4-Dimethylpiperidine Moiety in Medicinal Chemistry
The piperidine scaffold is a ubiquitous structural motif in a vast array of FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] The introduction of a gem-dimethyl group at the 4-position of the piperidine ring, as seen in 4,4-Dimethyl-1-piperidinesulfonyl chloride, offers a strategic tool for fine-tuning molecular properties. This substitution can influence the conformational rigidity of the ring system and provide steric bulk, which can be exploited to enhance binding affinity to biological targets and to block sites of metabolic degradation. Consequently, 4,4-Dimethyl-1-piperidinesulfonyl chloride serves as a valuable building block for the generation of novel chemical entities with potentially improved therapeutic profiles. This guide aims to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this reagent in their synthetic endeavors.
Core Properties and Data
4,4-Dimethyl-1-piperidinesulfonyl chloride is a solid at room temperature and, like other sulfonyl chlorides, is a moisture-sensitive and corrosive compound that should be handled with appropriate safety precautions in a well-ventilated fume hood.
| Property | Value | Source |
| CAS Number | 1037041-50-1 | |
| Molecular Formula | C₇H₁₄ClNO₂S | |
| Molecular Weight | 211.71 g/mol | |
| Appearance | Solid | |
| Storage | Store at room temperature under an inert atmosphere. |
Synthesis of 4,4-Dimethyl-1-piperidinesulfonyl Chloride
Proposed Synthetic Protocol
Reaction Scheme:
Caption: Proposed synthesis of 4,4-Dimethyl-1-piperidinesulfonyl chloride.
Materials:
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4,4-Dimethylpiperidine
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Sulfuryl chloride (SO₂Cl₂)
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Anhydrous Dichloromethane (DCM)
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1 M Hydrochloric acid (HCl)
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4,4-dimethylpiperidine (2.0 equivalents) in anhydrous dichloromethane.
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Cooling: Cool the solution to -20 °C using a dry ice/acetone bath.
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Addition of Sulfuryl Chloride: Add a solution of sulfuryl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred solution of 4,4-dimethylpiperidine over 30 minutes, maintaining the internal temperature below -10 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for an additional 2 hours.
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Work-up: Quench the reaction by the slow addition of water. Separate the organic layer and wash sequentially with 1 M HCl, water, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude 4,4-Dimethyl-1-piperidinesulfonyl chloride can be purified by vacuum distillation or flash column chromatography on silica gel.
Reactivity and Application in Sulfonamide Synthesis
The primary application of 4,4-Dimethyl-1-piperidinesulfonyl chloride is in the synthesis of N-substituted sulfonamides through its reaction with primary or secondary amines. This reaction is a cornerstone of medicinal chemistry, as the resulting sulfonamide moiety is a key pharmacophore in a wide range of therapeutic agents.
General Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Caption: General mechanism for sulfonamide synthesis.
Detailed Experimental Protocol: Synthesis of a Model Sulfonamide
This protocol describes the synthesis of a model sulfonamide using 4,4-Dimethyl-1-piperidinesulfonyl chloride and a generic primary amine.
Materials:
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4,4-Dimethyl-1-piperidinesulfonyl chloride
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Primary amine (e.g., aniline)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Triethylamine (Et₃N) or Pyridine
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1 M Hydrochloric acid (HCl)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Amine Solution: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
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Cooling: Cool the solution to 0 °C in an ice bath.
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Addition of Sulfonyl Chloride: Dissolve 4,4-Dimethyl-1-piperidinesulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15 minutes.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude sulfonamide by flash column chromatography or recrystallization.
Caption: Experimental workflow for sulfonamide synthesis.
Predicted Spectroscopic Data
While experimental spectroscopic data for 4,4-Dimethyl-1-piperidinesulfonyl chloride is not widely published, its expected ¹H and ¹³C NMR spectral features can be predicted based on the analysis of structurally similar N-sulfonylpiperidines.
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¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the methylene protons on the piperidine ring, likely appearing as multiplets in the regions of 3.0-3.5 ppm (for the protons adjacent to the nitrogen) and 1.5-2.0 ppm (for the protons at the 3 and 5 positions). The six protons of the gem-dimethyl group at the 4-position would likely appear as a singlet around 1.0 ppm.
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¹³C NMR: The carbon NMR spectrum would be expected to show a signal for the quaternary carbon of the gem-dimethyl group around 30-35 ppm. The carbons of the piperidine ring would appear in the aliphatic region, with the carbons adjacent to the nitrogen (C2 and C6) resonating further downfield (around 45-50 ppm) compared to the carbons at C3 and C5 (around 30-35 ppm). The methyl carbons would appear upfield (around 25-30 ppm).
Application in Drug Discovery: A Case Study Perspective
The utility of building blocks like 4,4-Dimethyl-1-piperidinesulfonyl chloride can be illustrated through the synthesis of compounds targeting a wide range of diseases. For instance, substituted sulfonylpiperidines have been investigated as potent antibacterial agents.[2]
Hypothetical Application:
In a drug discovery program aimed at developing novel inhibitors of a bacterial enzyme, a series of sulfonamides could be synthesized by reacting 4,4-Dimethyl-1-piperidinesulfonyl chloride with a library of diverse primary and secondary amines. The 4,4-dimethylpiperidine moiety would serve to explore a specific region of the enzyme's active site, with the gem-dimethyl group potentially providing beneficial hydrophobic interactions and improving metabolic stability. The resulting sulfonamides would then be subjected to biological screening to identify lead compounds for further optimization.
Safety and Handling
4,4-Dimethyl-1-piperidinesulfonyl chloride is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention. This compound reacts exothermically with water and other protic solvents, releasing HCl gas.
Conclusion
4,4-Dimethyl-1-piperidinesulfonyl chloride is a valuable and versatile building block for the synthesis of novel sulfonamides in drug discovery. Its unique 4,4-dimethylpiperidine scaffold provides a strategic tool for modulating the physicochemical and pharmacokinetic properties of lead compounds. The synthetic protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this reagent in the development of the next generation of therapeutic agents.
References
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- Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. (2016). Hilaris Publisher.
- Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. (1989). Journal of Medicinal Chemistry.
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4,4-Dimethylpiperidine. (n.d.). PubChem. Retrieved from [Link]
- Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023). MDPI.
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. Retrieved from [Link]
- Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (n.d.). MDPI.
- Spectral Assignments and Reference D
- Synthesis of Bioactive Sulfonamides Bearing Piperidine Nucleus with Talented Activity Against Cholinesterase. (2012). Sciforum.
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1H NMR and 13C NMR of the prepared compounds. (n.d.). ResearchGate. Retrieved from [Link]
- 1-[(2,5-dichlorophenyl)sulfonyl]piperidine - Optional[13C NMR] - Chemical Shifts. (n.d.). Wiley.
- Kachaeva, M. V., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
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Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). (2012). PubMed. Retrieved from [Link]
